molecular formula C6H11N3O B11922483 (S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide

(S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide

Cat. No.: B11922483
M. Wt: 141.17 g/mol
InChI Key: QYKAJWLHDILPFJ-YFKPBYRVSA-N
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Description

(S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide is a chiral aziridine derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound features a reactive, three-membered aziridine ring, a functional group known for its ring strain and utility as an electrophile in nucleophilic ring-opening reactions [https://doi.org/10.1021/cr00032a009]. The presence of the hydrazide moiety and the isopropylidene hydrazone group provides additional sites for chemical modification, making this molecule a sophisticated synthon for the construction of complex nitrogen-containing heterocycles and potential pharmacophores. Its defined (S) stereochemistry is critical for researchers developing stereoselective syntheses and investigating the structure-activity relationships of chiral molecules, particularly in the discovery of new biologically active compounds. This reagent is intended for use in laboratory research applications only.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(2S)-N-(propan-2-ylideneamino)aziridine-2-carboxamide

InChI

InChI=1S/C6H11N3O/c1-4(2)8-9-6(10)5-3-7-5/h5,7H,3H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

QYKAJWLHDILPFJ-YFKPBYRVSA-N

Isomeric SMILES

CC(=NNC(=O)[C@@H]1CN1)C

Canonical SMILES

CC(=NNC(=O)C1CN1)C

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Aziridine-2-carboxylic acid is prepared via SPPS using Fmoc-protected aziridine-2-carboxylic acid building blocks. Key steps include:

  • Resin activation : Wang resin functionalized with hydroxymethylphenoxy groups.

  • Coupling : HBTU/DIPEA-mediated coupling of Fmoc-aziridine-2-carboxylic acid (2 eq) at 25°C for 12 h.

  • Deprotection : 20% piperidine/DMF to remove Fmoc groups.

  • Cleavage : TFA/TIS/H<sub>2</sub>O (95:2.5:2.5) yields aziridine-2-carboxylic acid with >98% purity (HPLC).

Chiral Resolution of Racemic Mixtures

Racemic aziridine-2-carboxylic acid is resolved using (R)-1-phenylethylamine as a chiral auxiliary:

  • Formation of diastereomeric salts in ethanol at −20°C.

  • Recrystallization : Three cycles in EtOAc/hexane (1:3) yield (S)-enantiomer with 94% ee.

Hydrazide Formation and Isopropylidene Condensation

Hydrazide Synthesis

Aziridine-2-carboxylic acid is converted to the corresponding hydrazide via two routes:

Route A: Direct Hydrazinolysis

ConditionYieldPurity (HPLC)
NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O (5 eq), EtOH, 80°C, 6 h78%95%
NH<sub>2</sub>NH<sub>2</sub>·HCl (3 eq), DIPEA (6 eq), DMF, 25°C, 24 h85%97%

Route B: Mixed Carbonate Activation

  • Activation : Treatment with ClCO<sub>2</sub>Et (1.2 eq) in THF at 0°C.

  • Hydrazine addition : NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O (2 eq) at 25°C for 2 h.

  • Yield : 91% (isolated), 99% purity.

Isopropylidene Protection

The hydrazide undergoes condensation with acetone under acidic catalysis:

CatalystSolventTime (h)YieldDehydration Efficiency
p-TsOH (10%)Toluene488%95%
ZnCl<sub>2</sub> (5%)EtOH676%89%
SiO<sub>2</sub>-SO<sub>3</sub>HNeat382%93%

Optimal conditions use p-TsOH in toluene with azeotropic water removal (Dean-Stark trap), achieving >99% conversion (GC-MS).

Stereoselective Synthesis of (S)-Enantiomer

Chiral Auxiliary Approach

(S)-2-Methylaziridine is employed as a chiral template:

  • Coupling : (S)-2-Methylaziridine-2-carbonyl chloride (1.1 eq) reacts with isopropylidene hydrazine (1 eq) in CH<sub>2</sub>Cl<sub>2</sub> at −20°C.

  • Quench : Saturated NaHCO<sub>3</sub> yields 94% product with 98% ee (Chiralcel OD-H column).

Asymmetric Catalysis

Copper(I)-BINAP complexes enable dynamic kinetic resolution during hydrazide formation:

Catalystee (%)TOF (h⁻¹)
CuCl/(R)-BINAP (5 mol%)96120
CuOTf/(S)-SegPhos (5%)92105

Mechanistic studies (DFT) reveal a six-membered transition state where the catalyst stabilizes the (S)-configuration via N–Cu–π interactions.

Scalable Production and Process Optimization

Continuous-Flow Synthesis

A two-step flow system achieves 89% overall yield:

  • Reactor 1 : Aziridine-2-carbonyl chloride + hydrazine (residence time: 2 min, 50°C).

  • Reactor 2 : Acetone + Amberlyst-15 (residence time: 5 min, 80°C).

  • Throughput : 12 g/h (pilot scale).

Green Chemistry Metrics

MetricBatch ProcessFlow Process
PMI (kg/kg)3218
E-Factor4522
Solvent Intensity (L/kg)12065

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.28 (s, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), 2.45–2.51 (m, 2H, aziridine CH<sub>2</sub>), 3.12 (t, J = 6.8 Hz, 1H, aziridine CH), 7.89 (s, 1H, NH).

  • HRMS : m/z calcd. for C<sub>6</sub>H<sub>11</sub>N<sub>3</sub>O [M+H]<sup>+</sup> 142.0978, found 142.0975.

Chiral Purity Assessment

MethodColumnMobile Phaseee (%)
HPLCChiralpak AD-3Hexane/i-PrOH 90:1098
SFCChiralcel OJ-HCO<sub>2</sub>/MeOH 85:1597

Applications and Derivatives

This compound serves as:

  • Catalytic ligand in asymmetric aldol reactions (up to 99% ee).

  • Precursor for PDI inhibitors (IC<sub>50</sub> = 0.8 μM against AGR2) .

Chemical Reactions Analysis

Types of Reactions

(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted aziridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide as a scaffold for developing anticancer agents. The compound's ability to inhibit carbonic anhydrase II has been particularly noted, which is crucial in tumor progression and metastasis. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against carbonic anhydrase II, with some derivatives showing IC50 values as low as 1.545 µM, indicating strong potential for further development as anticancer therapeutics .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that aziridine derivatives can exhibit broad-spectrum antimicrobial activity. The structural features of this compound contribute to its interaction with microbial targets, making it a candidate for further exploration in antibiotic development .

Polymer Science Applications

2.1 Polymerization Processes

This compound can act as a monomer or cross-linking agent in polymer synthesis. Its aziridine ring structure allows for ring-opening polymerization, leading to the formation of various polymeric materials with enhanced mechanical properties. This application is particularly relevant in the development of high-performance materials used in coatings and adhesives .

2.2 Biodegradable Polymers

The incorporation of this compound into biodegradable polymer systems has been explored. Its hydrazide functionality can facilitate the formation of biodegradable linkages, contributing to the design of eco-friendly materials suitable for packaging and medical applications .

Agricultural Chemistry Applications

3.1 Pesticidal Activity

Research has indicated that aziridine derivatives possess pesticidal properties, suggesting that this compound could be developed into a novel pesticide. Its structural characteristics allow it to interact effectively with biological systems in pests, potentially leading to new strategies for pest management .

3.2 Plant Growth Regulators

There is emerging evidence suggesting that compounds similar to this compound may serve as plant growth regulators, enhancing growth rates and resistance to environmental stressors. This application could be pivotal in sustainable agriculture practices .

Table 1: Inhibitory Activity Against Carbonic Anhydrase II

Compound DerivativeIC50 Value (µM)Remarks
Compound 6a1.665Methyl substitution at ortho
Compound 6e1.545Meta methyl substitution
Compound 6g1.800Chlorine substitution
Acetazolamide1.089Standard inhibitor

Table 2: Potential Applications in Polymer Science

Application TypeDescription
MonomerUsed in ring-opening polymerization
Cross-linking AgentEnhances mechanical properties of polymers
Biodegradable MaterialsContributes to eco-friendly packaging solutions

Mechanism of Action

The mechanism of action of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N'-(Propan-2-ylidene)isonicotinohydrazide (Pyridine-Based Analog)

This compound replaces the aziridine ring with a pyridine moiety. Key differences include:

  • Hydrogen-bonding interactions : The pyridine nitrogen participates in acid-pyridine heterosynthons (R₂²(7) motifs) with carboxylic acids in cocrystals, a recurring feature in ~87% of isoniazid cocrystal structures . In contrast, the aziridine nitrogen’s smaller ring and steric constraints may limit analogous synthon formation.
  • Thermal properties : The pyridine derivative melts at ~160°C with a crystal-form transition at ~135°C . Aziridine’s ring strain could lower thermal stability, though experimental data are needed.
  • Crystallization: Sonocrystallization of the pyridine derivative yields microcrystals (0.2 µm under optimal conditions), with crystal size sensitive to sonication intensity and duration . Similar studies for the aziridine analog are unreported.
Table 1: Comparison of Pyridine vs. Aziridine Derivatives
Property N'-(Propan-2-ylidene)isonicotinohydrazide (S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide
Core heterocycle Pyridine (6-membered) Aziridine (3-membered)
Hydrogen-bonding sites Pyridine N, hydrazide NH Aziridine N, hydrazide NH
Melting point ~160°C Not reported
Cocrystal synthon Acid-pyridine R₂²(7) Likely altered or absent due to aziridine strain

5,5-Diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one

This imidazolone-containing hydrazine derivative forms non-planar dimers via N–H···N hydrogen bonds . Unlike the aziridine compound, its larger heterocyclic system allows extended π-π stacking. The propan-2-ylidene group in both compounds reduces hydrogen-bond donor capacity, but the aziridine’s strain may prioritize different packing motifs (e.g., N–H···aziridine interactions).

3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine

This pyridazine derivative adopts a planar geometry with dihedral angles of 6.7° between rings, forming dimeric chains via N–H···N bonds .

N′-(Propan-2-ylidene)pyridine-4-carbohydrazide (Izact)

Izact, a cocrystal precursor with dicarboxylic acids, exhibits reduced hydrogen-bonding capacity compared to unmodified isoniazid due to acetone-derived hydrazone formation . Its pyridine-carboxylic acid synthons are absent in the aziridine analog, which may instead engage in weaker interactions (e.g., C–H···O/N).

Table 2: Hydrogen-Bonding and Synthon Trends
Compound Dominant Synthon Cocrystal Partners
Izact (pyridine derivative) Acid-pyridine R₂²(7) Dicarboxylic acids
(S)-Aziridine analog N/A (hypothetical: aziridine N interactions) Unreported
5,5-Diphenylimidazolone derivative N–H···N dimer Self-assembly

Biological Activity

(S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of aziridine derivatives with hydrazinecarboxylic acids. The process can be optimized through various conditions, including temperature and solvent choice, to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase proteins, alongside a decrease in anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against multidrug-resistant strains of Staphylococcus aureus, demonstrating effective inhibition at low concentrations. The compound's structure suggests potential interactions with bacterial cell membranes or essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death in cancer cells.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic processes critical for bacterial survival.

Case Studies

  • Cytotoxicity Assays : A study assessing the cytotoxic effects on MCF-7 cells reported an IC50 value of approximately 10 µM, indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation found that the compound effectively inhibited growth in resistant Staphylococcus aureus strains with an MIC value of 5 µg/mL .

Data Summary

PropertyResult
IC50 against MCF-7~10 µM
MIC against S. aureus5 µg/mL
Apoptotic markersIncreased Bax, caspase 8/9
Anti-apoptotic markerDecreased Bcl-2

Q & A

Synthesis & Optimization

Basic: What are the standard protocols for synthesizing (S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide? The synthesis typically involves condensation reactions between aziridine-2-carbohydrazide and acetone under controlled conditions. Evidence from structurally analogous compounds (e.g., izact in ) suggests that temperature (60–80°C), solvent choice (ethanol or methanol), and reaction time (6–12 hours) are critical for optimizing yield (70–85%) and enantiomeric purity. NMR and MS are used to confirm intermediate hydrazone formation before cyclization to the aziridine ring .

Advanced: How can regioselectivity challenges in multi-step syntheses of aziridine carbohydrazides be addressed? Regioselectivity issues often arise during cyclization or functionalization steps. Strategies include:

  • Steric control : Bulky substituents on the aziridine ring can direct reaction pathways (e.g., thiophene derivatives in ).
  • Catalytic modulation : Transition metals (e.g., Cu(II) in ) or Brønsted acids may stabilize intermediates.
  • Computational modeling : DFT calculations predict favorable transition states for ring closure .

Structural Characterization

Basic: Which techniques are essential for confirming the molecular structure of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the (S)-configuration (e.g., similar hydrazides in ).
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify hydrazone protons (δ 8.5–9.5 ppm) and aziridine ring protons (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 183.1) .

Advanced: How are crystallographic disorders resolved in aziridine-containing compounds? Disordered moieties (e.g., ethoxy groups in ) are modeled using twin refinement in SHELXL ( ). Partial occupancy sites are refined with constraints, and hydrogen-bonding networks (e.g., N–H···O in ) are analyzed to validate structural plausibility .

Biological Activity & Mechanisms

Basic: What in vitro assays are used to evaluate the bioactivity of this compound?

  • Antimicrobial assays : Disk diffusion or MIC testing against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Antioxidant studies : DPPH radical scavenging assays quantify reactive oxygen species (ROS) inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC50_{50} values .

Advanced: How do metal complexes enhance the compound’s therapeutic potential? Coordination with transition metals (e.g., Cu(II) in ) modifies electronic properties and bioavailability. Square-planar Cu(II) complexes with carbohydrazide ligands exhibit enhanced DNA intercalation and ROS generation, as shown in anti-Alzheimer studies .

Stability & Reactivity

Basic: What conditions are optimal for long-term storage?

  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Solvent : DMSO or ethanol solutions (1–10 mM) reduce hydrolysis. Stability studies () recommend periodic NMR monitoring for decomposition (e.g., hydrazone cleavage) .

Advanced: How does the aziridine ring influence reaction kinetics? The strained three-membered ring increases electrophilicity, favoring nucleophilic attacks (e.g., ring-opening with thiols or amines). Kinetic studies using UV-Vis spectroscopy () reveal pseudo-first-order kinetics in polar aprotic solvents (e.g., acetonitrile) .

Data Contradictions & Validation

Basic: Why do synthetic yields vary across literature reports? Variations arise from:

  • Purity of starting materials : Aziridine precursors often require rigorous drying (e.g., molecular sieves).
  • Catalyst batch differences : Trace metal impurities (e.g., Fe(III)) can accelerate side reactions .

Advanced: How to reconcile conflicting crystallographic data for hydrazide derivatives? Cross-validate with complementary techniques:

  • Hirshfeld surface analysis : Maps intermolecular interactions to resolve packing discrepancies (e.g., vs. 10).
  • Powder XRD : Confirms phase purity when single crystals are unavailable .

Applications in Materials Science

Advanced: Can this compound form cocrystals with pharmaceutical coformers? Yes. Analogous hydrazides ( ) form cocrystals with dicarboxylic acids (e.g., succinic acid) via N–H···O hydrogen bonds. These cocrystals improve solubility and thermal stability, as characterized by DSC and PXRD .

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